molecular formula C15H24N2O2 B3484987 1-(2,3-dimethoxybenzyl)-4-methyl-1,4-diazepane

1-(2,3-dimethoxybenzyl)-4-methyl-1,4-diazepane

Cat. No. B3484987
M. Wt: 264.36 g/mol
InChI Key: QJUHQOIRWIHOBL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzyl piperazine, which is a class of compounds containing a piperazine ring conjugated to a benzyl group through one nitrogen ring atom . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter and prescription medications .


Synthesis Analysis

The synthesis of similar compounds often involves starting from 2,3-dimethoxybenzyl alcohol or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperazine ring conjugated to a benzyl group through one nitrogen ring atom . The exact structure of “1-(2,3-dimethoxybenzyl)-4-methyl-1,4-diazepane” would need to be confirmed through further analysis.


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve Pd-catalyzed C-N cross-coupling . The exact reactions that “this compound” undergoes would need to be confirmed through further analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include being a solid at 20 degrees Celsius, being sensitive to air and heat, and having a molecular weight around 168.19 . The exact properties of “this compound” would need to be confirmed through further analysis.

Safety and Hazards

The safety and hazards of similar compounds often involve avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . The exact safety and hazards of “1-(2,3-dimethoxybenzyl)-4-methyl-1,4-diazepane” would need to be confirmed through further analysis.

Future Directions

The future directions for research on similar compounds often involve conducting in vivo biochemical tests of effective amides . The exact future directions for research on “1-(2,3-dimethoxybenzyl)-4-methyl-1,4-diazepane” would need to be confirmed through further analysis.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-16-8-5-9-17(11-10-16)12-13-6-4-7-14(18-2)15(13)19-3/h4,6-7H,5,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUHQOIRWIHOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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